molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4

3,9-dihydroxy-6H-benzo[c]chromen-6-one

Cat. No.: B1246283
CAS No.: 174023-48-4
M. Wt: 228.2 g/mol
InChI Key: WDGSXHQNUPZEHA-UHFFFAOYSA-N
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Description

3,9-Dihydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O3. It is a derivative of benzo[c]chromen-6-one, characterized by the presence of two hydroxyl groups at the 3rd and 9th positions. This compound is known for its potential biological activities and is often studied for its applications in various scientific fields.

Scientific Research Applications

3,9-Dihydroxy-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Future research could focus on further exploring the synthesis methods and potential applications of “3,9-dihydroxy-6H-benzo[c]chromen-6-one”. The development of new synthetic methodologies could lead to more efficient production of this compound .

Mechanism of Action

Target of Action

The primary target of 3,9-dihydroxy-6H-benzo[c]chromen-6-one, also known as Urolithin A, is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides such as cAMP and cGMP, which are key secondary messengers in cells .

Mode of Action

This compound interacts with its target, PDE2, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP and cGMP in the cells, thereby enhancing the signal transduction processes that these cyclic nucleotides are involved in .

Biochemical Pathways

The inhibition of PDE2 by this compound affects various biochemical pathways. The increased levels of cAMP and cGMP can enhance the activity of protein kinases like PKA and PKG, which can phosphorylate a wide range of target proteins, leading to changes in cell function .

Pharmacokinetics

It is known that urolithins, the main bioavailable metabolites of ellagic acid (ea), are better absorbed than ea . They occur in the systemic circulation as glucuronide conjugates following phase II metabolism , which enhances their solubility and, therefore, their urinary excretion .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to the wide range of proteins that can be phosphorylated by PKA and PKG. These effects can include changes in gene expression, cell growth and differentiation, and other cellular responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds that can also inhibit PDE2 may enhance its effects. Additionally, factors that affect the absorption, distribution, metabolism, and excretion of the compound can also influence its action .

Biochemical Analysis

Biochemical Properties

3,9-Dihydroxy-6H-benzo[c]chromen-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . By inhibiting this enzyme, this compound can modulate cellular signaling pathways that rely on cyclic nucleotides. Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce autophagy and apoptosis in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in the cell cycle, leading to cell cycle arrest at specific phases . Furthermore, this compound enhances mitochondrial function and biogenesis, which is crucial for maintaining cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase II, which leads to an increase in intracellular cyclic nucleotide levels . This, in turn, activates downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound binds to and modulates the activity of proteins involved in oxidative stress response, thereby enhancing the cell’s ability to detoxify reactive oxygen species . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. For instance, prolonged exposure to this compound has been shown to enhance mitochondrial function and biogenesis, leading to improved cellular energy homeostasis . Additionally, long-term treatment with this compound can induce sustained autophagy and apoptosis in cancer cells, thereby inhibiting their proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance mitochondrial function and biogenesis, leading to improved physical performance and endurance . High doses of this compound can induce toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, indicating that there is an optimal dosage range for achieving its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which convert this compound into more water-soluble metabolites that can be excreted from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various subcellular compartments, including the mitochondria, nucleus, and cytoplasm . The targeting of this compound to specific compartments is mediated by targeting signals and post-translational modifications . For instance, the localization of this compound to the mitochondria is essential for its role in enhancing mitochondrial function and biogenesis . Additionally, the nuclear localization of this compound allows it to modulate gene expression by interacting with transcription factors and epigenetic regulators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-dihydroxy-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable phenol derivative with a chromene precursor in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like chlorobenzene. The reaction mixture is refluxed overnight, and the product is isolated by precipitation and purification using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of dihydrobenzo[c]chromen-6-one.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • 3,8-Dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A)
  • 3-Hydroxy-6H-benzo[c]chromen-6-one
  • 1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Comparison: 3,9-Dihydroxy-6H-benzo[c]chromen-6-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and biological activity. Compared to Urolithin A, which has hydroxyl groups at the 3rd and 8th positions, this compound may exhibit different pharmacological properties and applications .

Properties

IUPAC Name

3,9-dihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGSXHQNUPZEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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